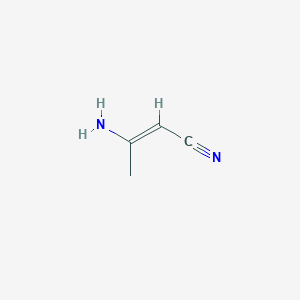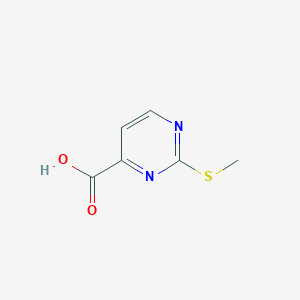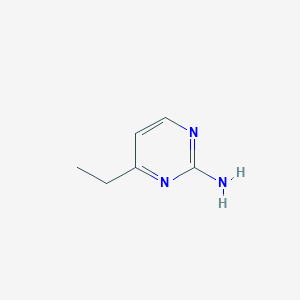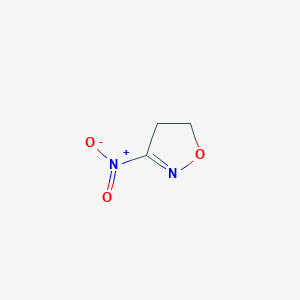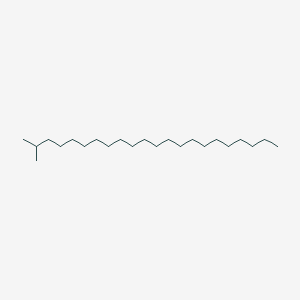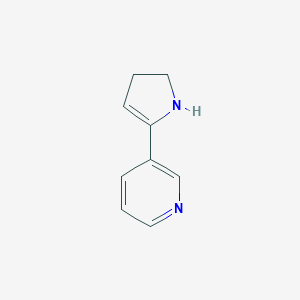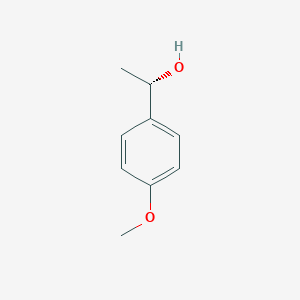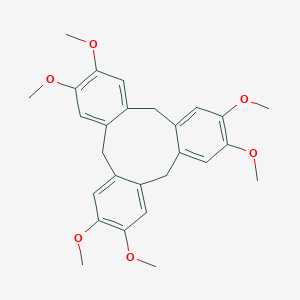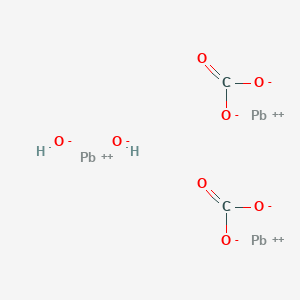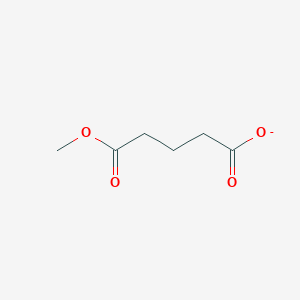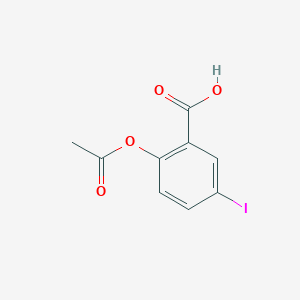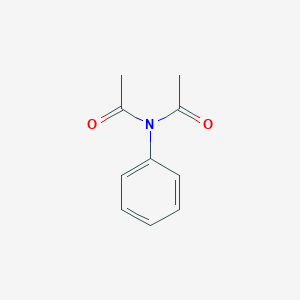
N-acetyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-N-phenylacetamide, also known as acetanilide, is an organic compound with the chemical formula C8H9NO. It is a white, odorless solid that was historically used as an analgesic and antipyretic. Acetanilide is also known by other names such as N-phenylacetamide and acetanilid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetanilide can be synthesized by the reaction of aniline with acetic anhydride. The reaction proceeds as follows:
C6H5NH2+(CH3CO)2O→C6H5NHCOCH3+CH3COOH
In this reaction, aniline (C6H5NH2) reacts with acetic anhydride ((CH3CO)2O) to form acetanilide (C6H5NHCOCH3) and acetic acid (CH3COOH) .
Industrial Production Methods
Industrial production of acetanilide typically involves the same reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve additional steps such as recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetanilide undergoes various chemical reactions, including:
Oxidation: Acetanilide can be oxidized to form N-phenylacetamide.
Reduction: It can be reduced to form aniline.
Substitution: Acetanilide can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: N-phenylacetamide.
Reduction: Aniline.
Substitution: Various substituted acetanilides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Acetanilide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds, including dyes and pharmaceuticals.
Biology: Acetanilide derivatives are studied for their biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Historically, acetanilide was used as an analgesic and antipyretic, although it has been largely replaced by safer alternatives.
Industry: It is used as an intermediate in the production of rubber accelerators, dyes, and camphor
Wirkmechanismus
The mechanism of action of acetanilide involves its conversion to aniline and subsequently to paracetamol (acetaminophen) in the body. Paracetamol exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins that mediate pain and fever .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetaminophen (Paracetamol): A widely used analgesic and antipyretic that is a metabolite of acetanilide.
Phenacetin: Another analgesic and antipyretic that is structurally similar to acetanilide.
Uniqueness
Acetanilide is unique in its historical significance as one of the first aniline derivatives used for medicinal purposes. due to its toxic effects, it has been largely replaced by safer alternatives like acetaminophen .
Eigenschaften
CAS-Nummer |
1563-87-7 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
N-acetyl-N-phenylacetamide |
InChI |
InChI=1S/C10H11NO2/c1-8(12)11(9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI-Schlüssel |
KBDYPDHUODKDRK-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=CC=C1)C(=O)C |
Kanonische SMILES |
CC(=O)N(C1=CC=CC=C1)C(=O)C |
melting_point |
37.5 °C |
Key on ui other cas no. |
1563-87-7 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

